molecular formula C15H15FO5 B14690858 exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester CAS No. 30627-53-3

exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester

Cat. No.: B14690858
CAS No.: 30627-53-3
M. Wt: 294.27 g/mol
InChI Key: XMXZJNFTOVRFDD-ZFDZMSFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester: is a complex organic compound that belongs to the class of oxabicycloheptane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant chemical stability and reactivity. The presence of the p-fluorobenzyl ester group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition process between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with p-fluorobenzyl alcohol to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the p-fluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines, thiols, basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and natural product analogues. Its unique structure allows for the creation of complex molecular architectures.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its bicyclic structure can mimic natural substrates, making it a valuable tool in enzyme kinetics studies.

Medicine: The compound has shown promise as an antitumor agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyestuffs. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester exerts its effects is primarily through enzyme inhibition. The compound binds to the active site of the enzyme, preventing the natural substrate from accessing the site. This inhibition can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets often include enzymes involved in metabolic pathways, such as kinases and proteases.

Comparison with Similar Compounds

    7-Oxabicyclo(2.2.1)heptane: A simpler analogue without the ester group, used in polymer synthesis.

    exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Used as an intermediate in organic synthesis and as a potential antitumor agent.

    1,4-Epoxycyclohexane: A related compound used in the synthesis of various organic molecules.

Uniqueness: The presence of the p-fluorobenzyl ester group in exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. These properties make it more versatile in chemical synthesis and more effective in biological applications compared to its simpler analogues.

Properties

CAS No.

30627-53-3

Molecular Formula

C15H15FO5

Molecular Weight

294.27 g/mol

IUPAC Name

(1S,4R)-3-[(4-fluorophenyl)methoxycarbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H15FO5/c16-9-3-1-8(2-4-9)7-20-15(19)13-11-6-5-10(21-11)12(13)14(17)18/h1-4,10-13H,5-7H2,(H,17,18)/t10-,11+,12?,13?/m0/s1

InChI Key

XMXZJNFTOVRFDD-ZFDZMSFRSA-N

Isomeric SMILES

C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.